4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol

Description

Chemical Identity and Nomenclature

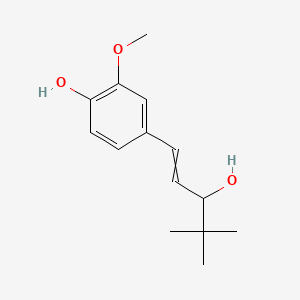

4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the phenolic backbone. The compound features a methoxy group at the 2-position and a 3-hydroxy-4,4-dimethylpent-1-en-1-yl chain at the 4-position of the benzene ring. Its molecular formula is C₁₄H₂₀O₃ , with a molecular weight of 236.31 g/mol . The structural uniqueness lies in the allylic alcohol moiety and the steric effects introduced by the dimethyl substitution on the pentenyl chain.

| Property | Value |

|---|---|

| CAS No. | 58344-42-6 |

| IUPAC Name | 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| SMILES | OC1=CC=C(/C=C/C(O)C(C)(C)C)C=C1OC |

The compound is classified under Stiripentol Impurities in pharmaceutical contexts, emphasizing its role in quality control during stiripentol production.

Historical Context and Discovery

The discovery of 4-(3-hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol is intertwined with the development of stiripentol, first synthesized in 1978 by researchers at BIOCODEX. As stiripentol advanced through clinical trials for Dravet syndrome, analytical characterization of its metabolic byproducts and synthetic intermediates became critical. This compound emerged as a structural analog during impurity profiling studies, necessitating rigorous identification to meet regulatory standards for drug purity.

Patent filings from the early 2000s, such as the 2009 USPTO document (US7750169B2), detail processes for synthesizing stiripentol with controlled particle size distributions, indirectly referencing the need to monitor related substances like 4-hydroxy derivatives. Its formal recognition in chemical databases (e.g., PubChem CID 102548714) and commercial catalogs for custom synthesis further solidified its identity as a distinct entity in pharmaceutical chemistry.

Structural Relationship to Stiripentol and Analogous Compounds

4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol shares a core phenolic structure with stiripentol (C₁₄H₁₈O₃) but differs in two key aspects:

- Substituent Configuration : Stiripentol contains a methylenedioxy group (1,3-benzodioxole) at the 3,4-positions, whereas this compound has a methoxy group at the 2-position and a hydroxylated pentenyl chain at the 4-position.

- Hydroxylation and Branching : The pentenyl side chain in 4-hydroxy stiripentol includes a hydroxyl group at the 3-position and two methyl groups at the 4-position, introducing steric hindrance absent in stiripentol’s simpler allylic alcohol chain.

| Feature | 4-Hydroxy Stiripentol | Stiripentol |

|---|---|---|

| Core Structure | Phenol with methoxy and pentenyl | 1,3-Benzodioxole with allylic alcohol |

| Molecular Formula | C₁₄H₂₀O₃ | C₁₄H₁₈O₃ |

| Key Functional Groups | Methoxy, hydroxylated pentenyl | Methylenedioxy, allylic alcohol |

| Role in Pharmaceuticals | Process impurity | Active antiepileptic ingredient |

Analogous compounds, such as 4-[(1E)-3-hydroxybut-1-en-1-yl]-2-methoxyphenol (PubChem CID 102548714) and 4-(3-hydroxyprop-1-enyl)benzene-1,2-diol (CAS 272785-02-1), further illustrate structural diversity within this chemical family. These analogs vary in chain length, hydroxylation patterns, and ring substituents, providing insights into structure-activity relationships for GABAergic modulation.

The synthesis of 4-hydroxy stiripentol typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions, with purification steps critical to isolating it from stiripentol’s synthetic milieu. Its characterization via NMR, mass spectrometry, and HPLC-UV ensures compliance with pharmacopeial standards for impurity quantification.

Properties

IUPAC Name |

4-(3-hydroxy-4,4-dimethylpent-1-enyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-14(2,3)13(16)8-6-10-5-7-11(15)12(9-10)17-4/h5-9,13,15-16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMOPPALPUQHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC(=C(C=C1)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Aldol Condensation

The foundational approach involves an aldol condensation between 2-methoxyphenol (guaiacol) and 4,4-dimethylpent-1-en-3-one. In a representative procedure, guaiacol reacts with the ketone in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The reaction proceeds via enolate formation at the α-position of the ketone, which attacks the electrophilic carbonyl carbon of guaiacol. The intermediate undergoes dehydration to yield the α,β-unsaturated ketone, which is subsequently reduced to the allylic alcohol using sodium borohydride (NaBH4) in methanol.

Critical Parameters:

Hydrazine-Mediated Cyclization

An alternative route detailed in patent literature involves the formation of pyrazole intermediates. Here, 1,3-dicarbonyl compounds (e.g., 1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one) react with hydrazine derivatives under reflux in methanol to form pyrazole rings. While this method primarily targets trifluoromethylpyrazole analogs, the strategy is adaptable to the target compound by substituting phenyl groups with 4,4-dimethylpentenyl moieties.

Reaction Optimization:

-

Hydrazine Equivalents: A 1.1:1 molar ratio of hydrazine to carbonyl compound minimizes unreacted starting material.

-

Reflux Duration: Extended reflux (18 hours) ensures complete cyclization, as evidenced by HPLC monitoring.

Purification and Isolation Techniques

Solvent Extraction and Crystallization

Post-synthesis, the crude product is extracted using ethyl acetate, washed with brine, and dried over sodium sulfate (Na2SO4). Crystallization from hexane yields a white solid with a melting point of 218°C. For larger-scale production, methanol-water mixtures are employed to precipitate the compound, achieving >90% recovery.

Purity Enhancement:

Impurity Profiling

Advanced HPLC methods quantify impurities such as des-methyl analogs and DMP ester derivatives, ensuring compliance with ICH guidelines (<0.1% for any single impurity). Key chromatographic conditions include:

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.1% H3PO4 (55:45) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Analytical Characterization

Spectroscopic Data

1H-NMR (600 MHz, CD3OD):

-

δ 7.77 (d, J = 2.8 Hz, 1H, aromatic H),

-

δ 6.55 (s, 1H, olefinic H),

-

δ 3.92 (s, 3H, OCH3),

13C-NMR (151 MHz, CDCl3):

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H20O3 |

| Molecular Weight | 236.3 g/mol |

| Melting Point | 218°C |

| Solubility | >50 mg/mL in DMSO |

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol and alkene groups can be oxidized to form quinones and epoxides, respectively.

Reduction: The compound can be reduced to form saturated alcohols and alkanes.

Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated alcohols.

Scientific Research Applications

Introduction to 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol

The compound 4-(3-hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol , also known as 4-Hydroxy Stiripentol , is a phenolic compound with a molecular formula of and a molecular weight of 236.3 g/mol. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology.

Pharmaceutical Applications

The primary application of this compound lies in its potential use as a pharmaceutical agent. Research indicates that derivatives of phenolic compounds can exhibit significant antimicrobial , antidiabetic , and anticancer activities.

Antimicrobial Activity

Studies have shown that phenolic compounds possess broad-spectrum antimicrobial properties. The structure of 4-Hydroxy Stiripentol may enhance its efficacy against various pathogens, including bacteria and fungi. For instance, similar compounds have demonstrated activity against Staphylococcus aureus and Escherichia coli .

Antidiabetic Effects

Research suggests that phenolic compounds can influence glucose metabolism and insulin sensitivity. In vitro studies have indicated that compounds like 4-Hydroxy Stiripentol may help regulate blood sugar levels, making them potential candidates for diabetes management .

Anticancer Properties

The ability of this compound to interact with DNA has been explored in various studies, showing promise as an anticancer agent. It may induce apoptosis in cancer cells through mechanisms involving DNA interaction and modulation of cellular pathways .

Biochemical Research

In biochemical research, 4-Hydroxy Stiripentol serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its structure allows researchers to investigate how modifications affect biological activity.

Cosmetic Industry

Due to its antioxidant properties, this compound is also being explored for applications in the cosmetic industry. Antioxidants are essential in formulations aimed at reducing oxidative stress on the skin, potentially preventing aging and promoting skin health.

Food Industry

Phenolic compounds are recognized for their preservative qualities. The incorporation of 4-Hydroxy Stiripentol in food products could enhance shelf life by inhibiting microbial growth and oxidation processes.

Case Study: Antimicrobial Evaluation

In a study published in the journal Molecules, researchers synthesized various derivatives of phenolic compounds similar to 4-Hydroxy Stiripentol and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant antimicrobial activity against foodborne pathogens .

Case Study: Antidiabetic Activity

Another research study focused on the antidiabetic properties of phenolic compounds, where it was found that these compounds could enhance insulin sensitivity in diabetic models. The study highlighted the potential role of such compounds in developing new therapeutic strategies for diabetes management .

Case Study: Anticancer Mechanisms

A comprehensive review on DNA interaction studies showed that phenolic compounds could bind to DNA and induce structural changes leading to cell death in cancerous cells. This research supports the potential use of 4-Hydroxy Stiripentol as an anticancer agent .

Mechanism of Action

The mechanism by which 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the alkene side chain may undergo metabolic transformations. These interactions and transformations influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison

Pharmacological and Physicochemical Properties

The propenyl chain in 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol may increase reactivity due to conjugation, influencing antioxidant activity .

Biological Activity: Antimicrobial Effects: Both 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol and 4-ethylguaiacol exhibit antimicrobial properties, but the former shows concentration-dependent inhibition of NIH/3T3 fibroblast growth . Antioxidant Capacity: The conjugated double bond in 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol enhances free radical scavenging, a trait shared with 4-[(2E)-3-(4-hydroxyphenyl)prop-2-en-1-yl]-3-methoxyphenol (found in buckwheat honey) .

Synthetic vs. Natural Derivatives: Synthetic derivatives like 4-Hydroxy Stiripentol and 4-[N-(4-Hydroxyphenyl)carboximidoyl]-2-methoxyphenol are tailored for specific research or therapeutic goals, whereas natural derivatives (e.g., from Andrographis paniculata) highlight evolutionary optimization for ecological roles (e.g., seed germination inhibition) .

Biological Activity

4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol, also known by its CAS number 58344-27-7, is a phenolic compound that exhibits various biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The molecular formula of 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol is C14H18O3, with a molecular weight of 234.291 g/mol. Key physical properties include:

- Density: 1.084 g/cm³

- Boiling Point: 372.5 °C at 760 mmHg

- Flash Point: 136.3 °C

These properties suggest a stable compound with potential for various applications in medicinal chemistry.

Antioxidant Activity

Research indicates that phenolic compounds like 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol possess significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells. A study demonstrated that similar compounds exhibited improved antioxidative activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Antiproliferative Effects

The compound has shown promising antiproliferative activity against various cancer cell lines. In vitro studies revealed that derivatives of similar phenolic structures could inhibit the growth of cancer cells effectively. For instance, certain methoxy-substituted phenolic compounds displayed IC50 values ranging from 2.2 to 5.3 μM against multiple cancer cell lines . This suggests that 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol may also exhibit similar effects.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4-(3-Hydroxy-4,4-dimethylpent-1-en-1-yl)-2-methoxyphenol, and how can reaction conditions be optimized?

- Methodology : Synthesis can be achieved via condensation reactions between thiophene or phenolic derivatives and hydroxy-containing precursors, similar to protocols used for structurally analogous compounds like (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol . Key steps include:

- Use of acid/base catalysts (e.g., HCl, NaOH) to facilitate nucleophilic substitution.

- Temperature control (80–120°C) to prevent side reactions.

- Purification via column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Techniques :

- NMR : 1H and 13C NMR to identify methoxy (-OCH3), hydroxy (-OH), and olefinic proton environments. Compare chemical shifts to analogs like 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride .

- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and conjugated carbonyl (1650–1750 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and fragmentation patterns .

- Data Interpretation : Cross-reference with PubChem datasets for similar phenolic compounds to resolve ambiguities .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Protocols :

- Store in amber vials at –20°C under inert gas (N2/Ar) to prevent oxidation of the unsaturated bond .

- Avoid prolonged exposure to light or humidity, which may degrade hydroxy and methoxy groups .

- Conduct stability assays via periodic HPLC analysis over 30 days to monitor degradation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation derived from NMR or computational models?

- Approach : Perform single-crystal X-ray diffraction (SC-XRD) to determine absolute configuration, as demonstrated for benzimidazole derivatives .

- Parameters : Use monoclinic systems (e.g., space group P21/c) with Cu-Kα radiation (λ = 1.54178 Å).

- Validation : Compare experimental bond lengths/angles (e.g., C–C = 1.54 Å) with DFT-optimized geometries .

Q. What strategies are recommended for analyzing contradictory bioactivity data across different assay systems?

- Framework :

- Dose-Response Consistency : Verify activity across multiple concentrations (e.g., IC50 values in antimicrobial vs. anticancer assays) .

- Matrix Effects : Account for interference from assay components (e.g., DMSO solubility limits) by using standardized solvents .

- Structural Analogs : Compare results with derivatives like 3,3'-Dimethyl-1,1'-biphenyl-4,4'-diol to identify substituent-specific trends .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Workflow :

- Docking Studies : Use AutoDock Vina with the compound’s 3D structure (from InChIKey:

JMFRWRFFLBVWSI-NSCUHMNNSA-N) and target proteins (e.g., COX-2 or cytochrome P450). - MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bonding interactions with catalytic residues .

Q. What experimental designs mitigate limitations in pollution or degradation studies involving this compound?

- Solutions :

- Controlled Sampling : Use continuous cooling (4°C) during long-term experiments to slow organic degradation .

- HSI (Hyperspectral Imaging) : Map degradation products in real-time by correlating spectral signatures with HPLC data .

- Batch Variability : Prepare multiple independent batches to account for synthetic impurities impacting degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.